molecular formula C16H18N2S B13884866 6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

Cat. No.: B13884866
M. Wt: 270.4 g/mol
InChI Key: SDRGYZULRNYJSN-UHFFFAOYSA-N
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Description

6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a pyrrolo[2,3-d][1,3]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can be achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-d][1,3]thiazole under the catalysis of palladium complexes such as Pd(dppf)Cl2. The reaction is typically carried out in the presence of a base like potassium carbonate (K2CO3) and a solvent such as isopropanol (i-PrOH) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura cross-coupling reaction to achieve high yields and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like H2O2, and reducing agents such as NaBH4. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-tert-Butylphenyl)methyl]-6-methyl-1,2,3,5-tetrahydro-s-indacene
  • 2-(4-tert-Butylbenzyl)propionaldehyde

Uniqueness

6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific structural features, which confer distinct chemical and physical properties. Its pyrrolo[2,3-d][1,3]thiazole core provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole

InChI

InChI=1S/C16H18N2S/c1-16(2,3)13-6-4-11(5-7-13)8-12-9-17-15-14(12)19-10-18-15/h4-7,9-10,17H,8H2,1-3H3

InChI Key

SDRGYZULRNYJSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=CNC3=C2SC=N3

Origin of Product

United States

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